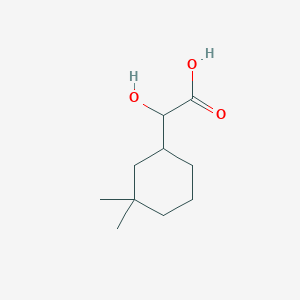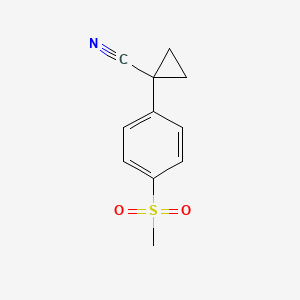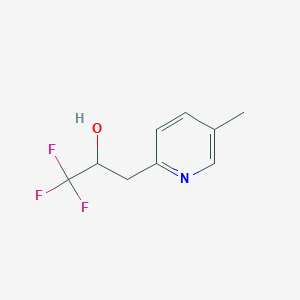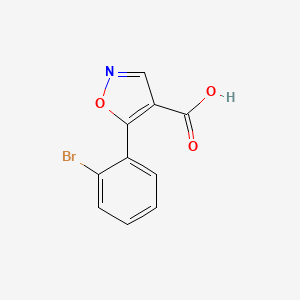
5-(2-Bromophenyl)isoxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromophenyl)isoxazole-4-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of a bromophenyl group attached to the isoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)isoxazole-4-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The isoxazole ring is often formed through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions followed by bromination and carboxylation. These processes are optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium azide (NaN3) or thiourea can be employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in pharmaceutical and chemical research .
Wissenschaftliche Forschungsanwendungen
5-(2-Bromophenyl)isoxazole-4-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(2-Bromophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
- 3-(4-Bromophenyl)isoxazole-5-carboxylic acid
- 5-(4-Chlorophenyl)isoxazole-4-carboxylic acid
Uniqueness
5-(2-Bromophenyl)isoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromophenyl group at the 2-position of the isoxazole ring differentiates it from other isoxazole derivatives, making it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
887408-12-0 |
|---|---|
Molekularformel |
C10H6BrNO3 |
Molekulargewicht |
268.06 g/mol |
IUPAC-Name |
5-(2-bromophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-8-4-2-1-3-6(8)9-7(10(13)14)5-12-15-9/h1-5H,(H,13,14) |
InChI-Schlüssel |
QDQFDFJFCMNCJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=NO2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


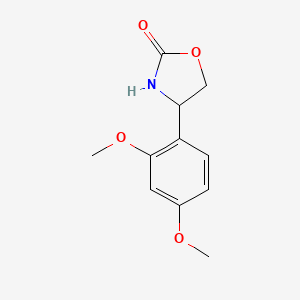
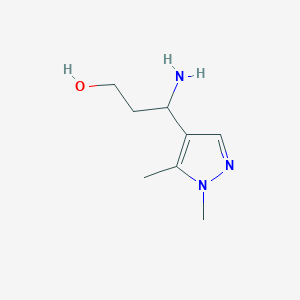
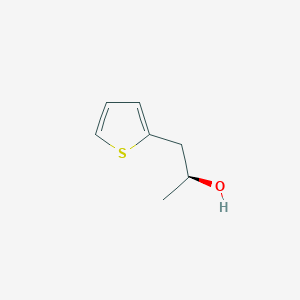
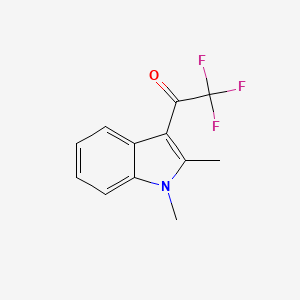
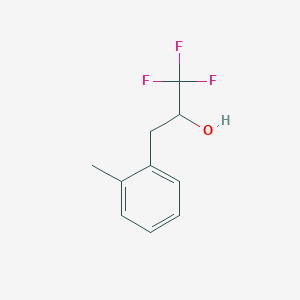

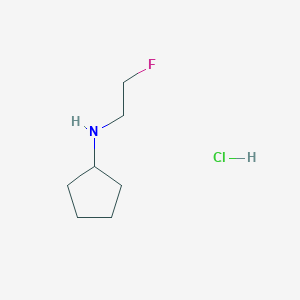

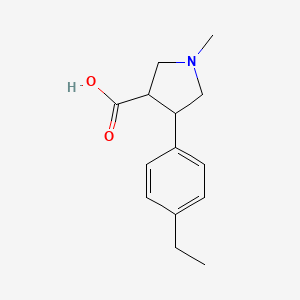
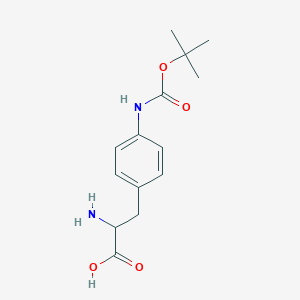
![[4-(Trifluoromethyl)phenyl]nitromethane](/img/structure/B13609059.png)
